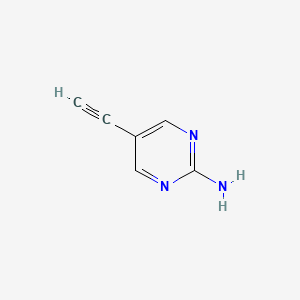











|
REACTION_CXSMILES
|
I[C:2]1[CH:3]=[N:4][C:5]([NH2:8])=[N:6][CH:7]=1.[C:9](#N)[CH3:10].C[Si](C#C)(C)C.C(N(CC)CC)C.C(=O)([O-])[O-].[K+].[K+]>[Cu]I>[C:9]([C:2]1[CH:3]=[N:4][C:5]([NH2:8])=[N:6][CH:7]=1)#[CH:10] |f:4.5.6|
|


|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=NC(=NC1)N
|
|
Name
|
|
|
Quantity
|
900 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)C#C
|
|
Name
|
|
|
Quantity
|
93 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
Pd(PPh3)4Cl2
|
|
Quantity
|
3.9 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
|
Name
|
|
|
Quantity
|
152 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred at RT overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
then filled with argon
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under vacuum
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at RT
|
|
Type
|
STIRRING
|
|
Details
|
using mechanical stirring for 2 hrs
|
|
Duration
|
2 h
|
|
Type
|
ADDITION
|
|
Details
|
Activated carbon (˜50 mL) was added to the reaction
|
|
Type
|
STIRRING
|
|
Details
|
stirring
|
|
Type
|
WAIT
|
|
Details
|
continued for 15 min
|
|
Duration
|
15 min
|
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was then filtered through a plug of celite
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated to a volume of ˜400 mL
|
|
Type
|
FILTRATION
|
|
Details
|
the precipitate was filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated down to a thick paste which
|
|
Type
|
WAIT
|
|
Details
|
was slurried in ˜150 mL of 10% MeOH/H2O for 20 min at RT
|
|
Duration
|
20 min
|
|
Type
|
FILTRATION
|
|
Details
|
The solids were then filtered off
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#C)C=1C=NC(=NC1)N
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |